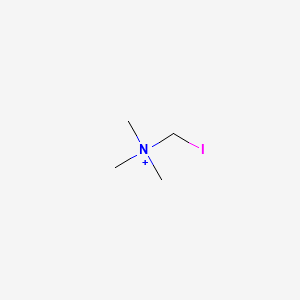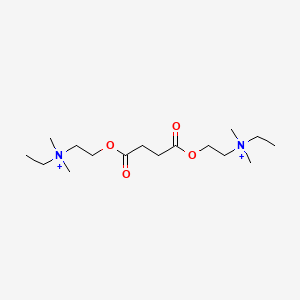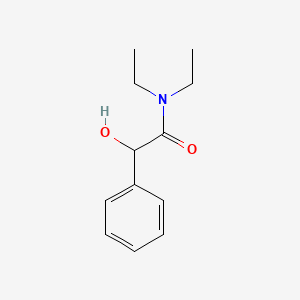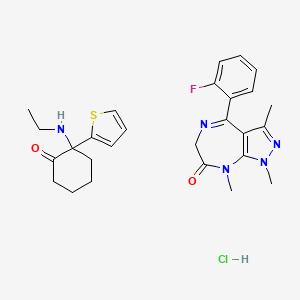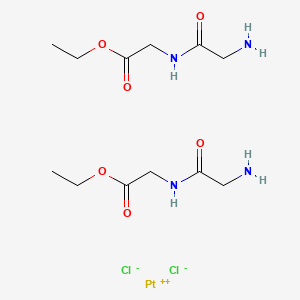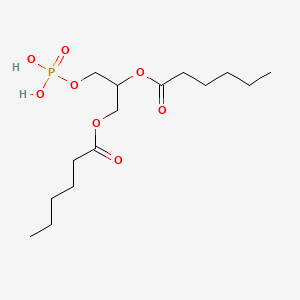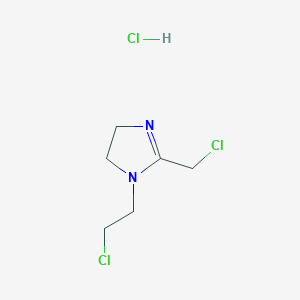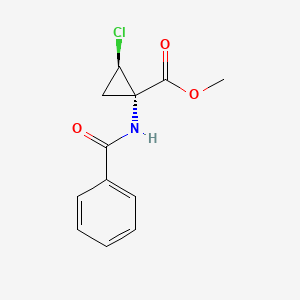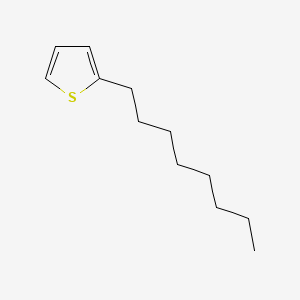
2-オクチルチオフェン
概要
説明
2-Octylthiophene (2-OT) is an organic compound classified as a thiophene. It is a colorless, flammable liquid with a slightly sweet odor. 2-OT is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals and other materials. It is also used in the manufacture of polymers, dyes, and agrochemicals. 2-OT has been studied for its potential use in biomedical applications, such as drug delivery, gene therapy, and tissue engineering.
科学的研究の応用
医薬品化学
2-オクチルチオフェンは、チオフェン誘導体の治療上の重要性から、医薬品化学において重要な役割を果たします。 これは、抗アテローム性動脈硬化薬の合成に使用されており、抗炎症、抗精神病、抗がん活性など、幅広い治療特性を持つ新しい薬理学的化合物の作成における可能性を探求されてきました {svg_1}.
材料科学
材料科学では、2-オクチルチオフェンは有機太陽電池の開発に利用されています。 その誘導体は、溶液処理有機太陽電池のドナー材料のために、狭帯域ギャップ、π共役小分子を設計する上で重要であり、再生可能エネルギー技術の進歩に貢献しています {svg_2}.
有機合成
この化合物は、特にレジオレギュラーチオフェン系共役ポリマーの生成において、有機合成に用途があります。 これらのポリマーは、電子デバイスやオプトエレクトロニクスデバイスに不可欠であり、2-オクチルチオフェンは機能化されたレジオレギュラーポリチオフェンの構成要素として機能します {svg_3}.
高分子化学
2-オクチルチオフェンは、導電性およびオプトエレクトロニクス用途で使用されるポリチオフェンの合成において、高分子化学で重要な役割を果たします。 これらのポリマーの開発は、科学的進歩における重要性を強調して、権威ある賞で認められています {svg_4}.
環境科学
環境科学では、2-オクチルチオフェン修飾炭素ナノ材料は、イオン選択電極の固体接触層に使用されます。 これらの電極は、淡水システムにおける高解像度のインサイチュー測定に不可欠であり、生物地球化学的プロセスの研究を支援します {svg_5}.
分析化学
この化合物は、質量分析法やガスクロマトグラフィーに使用される分析化学において関連があります。 これは、さまざまな物質の同定と定量に役立ち、分析手順で重要な役割を果たします {svg_6}.
生化学
2-オクチルチオフェンは、生物活性を有する化合物の合成における前駆体であるため、生化学に貢献します。 これは、抗がん剤の開発や金属錯体化剤として使用されており、生化学研究における汎用性を示しています {svg_7}.
医薬品
製薬業界では、2-オクチルチオフェンは医薬品有効成分(API)に組み込まれています。 その誘導体は、いくつかの市販薬に見られ、創薬と治療における重要性を示しています {svg_8}.
将来の方向性
2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .
生化学分析
Biochemical Properties
2-Octylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of anti-atherosclerotic agents . It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Octylthiophene has been shown to act as a metal complexing agent, which can affect the function of metalloproteins and enzymes that require metal cofactors . The nature of these interactions often involves the binding of 2-Octylthiophene to the active sites of these biomolecules, altering their conformation and activity.
Cellular Effects
The effects of 2-Octylthiophene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Octylthiophene can modulate the activity of various signaling molecules, leading to changes in cellular responses . For example, it may affect the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels and overall metabolic flux.
Molecular Mechanism
At the molecular level, 2-Octylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the sulfur atom in the thiophene ring, which can form coordination complexes with metal ions in the active sites of enzymes. Additionally, 2-Octylthiophene can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octylthiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Octylthiophene remains relatively stable under controlled conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to 2-Octylthiophene can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Octylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-atherosclerotic activity . At higher doses, 2-Octylthiophene can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
2-Octylthiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites in the cell.
Transport and Distribution
Within cells and tissues, 2-Octylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to lipid transport proteins can facilitate the distribution of 2-Octylthiophene to lipid-rich regions of the cell.
Subcellular Localization
The subcellular localization of 2-Octylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Octylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
特性
IUPAC Name |
2-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWAJGKWIDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236753 | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
880-36-4 | |
| Record name | 2-Octylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Octylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Octylthiophene influence its application in organic solar cells?
A1: 2-Octylthiophene often serves as a building block in more complex molecules used in organic solar cells. For example, it can act as a terminal donor unit in A-Ar-A and Ar(A-D)2 type small molecules, where it's attached to an acceptor unit like diketopyrrolopyrrole (DPP) []. This specific structure, with 2-Octylthiophene as the donor and DPP as the acceptor, has demonstrated improved photovoltaic performance compared to similar molecules with different donor units []. The alkyl chain in 2-Octylthiophene contributes to solubility and film-forming properties, which are crucial for solution-processed organic solar cells [].
Q2: Can the composition of a fuel impact the effectiveness of 2-Octylthiophene removal using extractive desulfurization?
A2: Yes, research indicates that the efficiency of 2-Octylthiophene removal via extractive desulfurization is significantly influenced by the specific composition of the fuel being treated []. Studies using N,N-dimethylformamide (DMF) as a solvent showed varying degrees of sulfur removal and yield depending on whether the fuel was straight run gas oil (SRGO), cracked gas oil (CGO), or a mixture of the two []. This difference in extraction performance highlights the importance of considering fuel composition when designing and optimizing desulfurization processes.
Q3: Are there any known analytical methods for detecting and quantifying 2-Octylthiophene?
A3: While the provided research papers don't delve into specific analytical methods for 2-Octylthiophene, techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze and quantify thiophene derivatives in various matrices.
Q4: Beyond organic solar cells, are there other applications where 2-Octylthiophene is being explored?
A5: While the provided abstracts primarily focus on 2-Octylthiophene in the context of organic electronics and material science, its use as a building block for modified electrodes has also been explored. For instance, researchers have investigated the electrochemical behavior of anthraquinones at electrodes modified with poly(2-octylthiophene-co-3,4-ethylenedioxythiophene) []. This suggests potential applications in areas like electrocatalysis and sensing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


